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molecular formula C6H6Cl2N2 B084532 (2,4-Dichlorophenyl)hydrazine CAS No. 13123-92-7

(2,4-Dichlorophenyl)hydrazine

Cat. No. B084532
M. Wt: 177.03 g/mol
InChI Key: ZTPAUBJZUBGGEY-UHFFFAOYSA-N
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Patent
US04451479

Procedure details

A mixture of 7.8 g. of 2,4-dichlorophenylhydrazine (prepared from 2,4-dichlorohydrazine hydrochloride by treatment with 1 N sodium hydroxide), 9.9 g. of crotononitrile and 3 drops of choline (45% in methanol) is heated on a steam bath for 18 hours. The solution is mixed with 200 ml. of water then 20 ml. of concentrated hydrochloric acid is added and the mixture is refluxed for 1/2 hour, cooled and made basic with 10% sodium hydroxide to give a gummy solid. The solid is placed on a chromatography column containing 300 g. of a 200 mesh synthetic magnesium silicate adsorbent. The column is eluted with 1% acetone-hexane, 5% acetone-hexane and 10% acetone-hexane to remove most of the less polar material. The elution procedure is monitored by thin layer chromatography using the upper phase of a mixture of 2 parts benzene, one part acetone and 2 parts water; then the column is eluted with acetone to remove the crude product as a dark oil which partly crystallizes on standing. This material is chromatographed again using another 200 g. of the magnesium silicate adsorbent and eluting a colored impurity with 5% acetone-hexane. The column is then eluted with 50% acetone-hexane to collect a tan oil which solidifies on standing. The solid is recrystallized 3 times from ether-hexane to give 0.5 g. of the product of the Example as tan crystals, m.p. 109°-111° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[NH:9][NH2:10].[C:11](#[N:15])/[CH:12]=[CH:13]/[CH3:14].Cl.[OH-].[Na+].[Si]([O-])([O-])([O-])[O-].[Mg+2].[Mg+2]>OCC[N+](C)(C)C.O>[NH2:15][C:11]1[CH2:12][CH:13]([CH3:14])[N:9]([C:3]2[CH:4]=[CH:5][C:6]([Cl:8])=[CH:7][C:2]=2[Cl:1])[N:10]=1 |f:3.4,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C)#N
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
OCC[N+](C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si]([O-])([O-])([O-])[O-].[Mg+2].[Mg+2]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 7.8 g
ADDITION
Type
ADDITION
Details
The solution is mixed with 200 ml
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 1/2 hour
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
to give a gummy solid
ADDITION
Type
ADDITION
Details
containing 300 g
WASH
Type
WASH
Details
The column is eluted with 1% acetone-hexane, 5% acetone-hexane and 10% acetone-hexane
CUSTOM
Type
CUSTOM
Details
to remove most of the less polar material
WASH
Type
WASH
Details
The elution procedure
ADDITION
Type
ADDITION
Details
the upper phase of a mixture of 2 parts benzene, one part acetone and 2 parts water
WASH
Type
WASH
Details
then the column is eluted with acetone
CUSTOM
Type
CUSTOM
Details
to remove the crude product as a dark oil which
CUSTOM
Type
CUSTOM
Details
partly crystallizes
CUSTOM
Type
CUSTOM
Details
This material is chromatographed again
WASH
Type
WASH
Details
of the magnesium silicate adsorbent and eluting a colored impurity with 5% acetone-hexane
WASH
Type
WASH
Details
The column is then eluted with 50% acetone-hexane
CUSTOM
Type
CUSTOM
Details
to collect a tan oil which
CUSTOM
Type
CUSTOM
Details
The solid is recrystallized 3 times from ether-hexane
CUSTOM
Type
CUSTOM
Details
to give 0.5 g

Outcomes

Product
Name
Type
Smiles
NC1=NN(C(C1)C)C1=C(C=C(C=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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